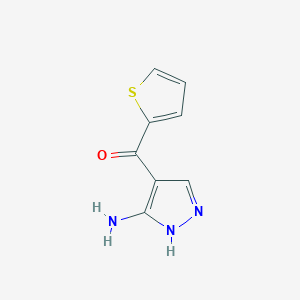

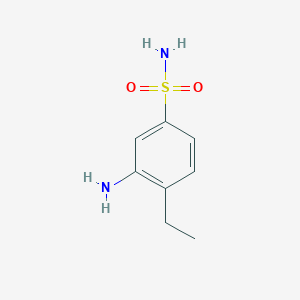

(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

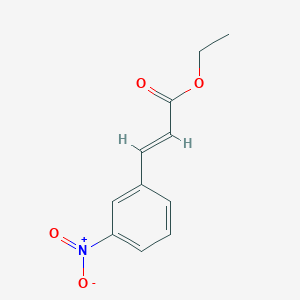

“(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone” is a chemical compound with the CAS Number 96219-87-3 . It has a molecular weight of 193.23 and its IUPAC name is (3-amino-1H-pyrazol-4-yl) (2-thienyl)methanone . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a high GI absorption, is not BBB permeant, and is not a substrate or inhibitor of various CYP enzymes . Its Log Po/w values vary depending on the method used for calculation . Its water solubility also varies, but it is generally considered soluble .Scientific Research Applications

(3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone has a wide range of applications in the scientific community. It has been used as a building block for the synthesis of various heterocyclic compounds, as well as a tool to study the mechanism of action of other compounds. In addition, it has been used in various studies to investigate the biological effects of various compounds, such as the effects of drugs on cell signaling pathways.

Mechanism of Action

The mechanism of action of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone is not entirely understood. However, it is believed to interact with various proteins and enzymes in the body, leading to the activation or inhibition of various biological processes. For example, it has been shown to interact with the enzyme cyclooxygenase, leading to the inhibition of prostaglandin synthesis. It has also been shown to interact with the enzyme aromatase, leading to the inhibition of estrogen synthesis.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, it has been shown to have neuroprotective effects, as well as to have an effect on the regulation of cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The main advantage of using (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone in lab experiments is its versatility. It can be used as a building block for the synthesis of various heterocyclic compounds, as well as a tool to study the mechanism of action of other compounds. In addition, it is relatively easy to synthesize, making it an ideal compound for use in lab experiments.

However, there are some limitations to using this compound in lab experiments. For example, it is not soluble in water, making it difficult to use in certain types of experiments. In addition, its effects on biological processes are still not fully understood, making it difficult to predict the outcome of experiments.

Future Directions

The potential future directions for (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone research are numerous. For example, further research could be conducted to better understand its mechanism of action, as well as its effects on various biological processes. In addition, further research could be conducted to explore its potential applications in drug discovery and development. Finally, further research could be conducted to explore its potential as a therapeutic agent for various diseases, such as cancer and diabetes.

Synthesis Methods

The synthesis of (3-Amino-1H-pyrazol-4-YL)(thiophen-2-YL)methanone is relatively straightforward. It is synthesized from the reaction of 3-aminopyrazole and thiophene-2-carbaldehyde. The reaction proceeds by a condensation reaction in which the aldehyde group of the thiophene-2-carbaldehyde is attacked by the amine group of the 3-aminopyrazole, forming a Schiff base. This Schiff base then undergoes a tautomerization reaction, forming the final product, this compound.

properties

IUPAC Name |

(5-amino-1H-pyrazol-4-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8-5(4-10-11-8)7(12)6-2-1-3-13-6/h1-4H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSHGSCMEXOBRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468397 |

Source

|

| Record name | (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96219-87-3 |

Source

|

| Record name | (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)

![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)